molecular formula C20H22ClN5O2 B5106999 4-(4-ethyl-1-piperazinyl)-2-(4-nitrophenyl)quinazoline hydrochloride

4-(4-ethyl-1-piperazinyl)-2-(4-nitrophenyl)quinazoline hydrochloride

Cat. No.: B5106999
M. Wt: 399.9 g/mol
InChI Key: PMEFNZVLIBSTJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-ethyl-1-piperazinyl)-2-(4-nitrophenyl)quinazoline hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the quinazoline family and is known for its unique structure and properties.

Mechanism of Action

The mechanism of action of 4-(4-ethyl-1-piperazinyl)-2-(4-nitrophenyl)quinazoline hydrochloride is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and infectious agents.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the replication of viral and bacterial pathogens. It has also been shown to reduce inflammation and oxidative stress in various tissues.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(4-ethyl-1-piperazinyl)-2-(4-nitrophenyl)quinazoline hydrochloride in lab experiments include its potent anti-tumor and anti-viral properties, as well as its ability to induce apoptosis in cancer cells. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the research of 4-(4-ethyl-1-piperazinyl)-2-(4-nitrophenyl)quinazoline hydrochloride. These include further studies to fully understand its mechanism of action, as well as its potential use in the treatment of various infectious diseases. Additionally, researchers are exploring the use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, there is a need for more studies to evaluate the safety and toxicity of this compound in pre-clinical and clinical trials.

Synthesis Methods

The synthesis of 4-(4-ethyl-1-piperazinyl)-2-(4-nitrophenyl)quinazoline hydrochloride is a complex process that involves multiple steps. The most common method for synthesizing this compound is through a reaction between 4-nitroaniline and 4-ethylpiperazine in the presence of a catalyst. The resulting product is then further reacted with 2-chloro-6-nitrobenzaldehyde to produce this compound.

Scientific Research Applications

4-(4-ethyl-1-piperazinyl)-2-(4-nitrophenyl)quinazoline hydrochloride has been extensively studied for its potential applications in various fields of science. This compound has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral properties. It has also been studied for its potential use in the treatment of malaria and other infectious diseases.

Properties

IUPAC Name

4-(4-ethylpiperazin-1-yl)-2-(4-nitrophenyl)quinazoline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2.ClH/c1-2-23-11-13-24(14-12-23)20-17-5-3-4-6-18(17)21-19(22-20)15-7-9-16(10-8-15)25(26)27;/h3-10H,2,11-14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMEFNZVLIBSTJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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